molecular formula C14H9Cl2FN2O6S B13349354 Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-94-9

Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-

Cat. No.: B13349354
CAS No.: 25299-94-9
M. Wt: 423.2 g/mol
InChI Key: MILNLIGFTTVFCH-UHFFFAOYSA-N
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Description

Properties

CAS No.

25299-94-9

Molecular Formula

C14H9Cl2FN2O6S

Molecular Weight

423.2 g/mol

IUPAC Name

4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H9Cl2FN2O6S/c15-10-3-2-9(26(17,23)24)6-12(10)18-14(20)7-25-13-4-1-8(19(21)22)5-11(13)16/h1-6H,7H2,(H,18,20)

InChI Key

MILNLIGFTTVFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Sulfonation and Fluorination

The base structure is synthesized via direct chlorsulfonation of ortho-chloronitrobenzene derivatives, followed by fluorination:

  • Reagents : Chlorosulfonic acid (4–5 mol equivalents)
  • Conditions :
    • 100°C for 1 hour → 110°C for 1 hour → 120°C for 1 hour → 130°C for 3 hours
    • Ice-water quenching to prevent hydrolysis
  • Yield : >90% for intermediate 4-chloro-3-nitrobenzenesulfonyl chloride
  • Fluorination : Replacement of chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions

Nitration and Chlorination

Controlled nitration precedes chlorination to ensure regioselectivity:

  • Nitration :
    • Mixed acid (HNO₃/H₂SO₄) at 0–5°C
    • Isolation of 4-chloro-3-nitrobenzenesulfonylfluoride via crystallization
  • Chlorination :

Acetylation

The acetylamino group is introduced via nucleophilic acyl substitution:

  • Reagents : 2-(2-Chloro-4-nitrophenoxy)acetyl chloride, triethylamine (base)
  • Conditions :
    • Dry THF, 0°C → room temperature, 12-hour reaction
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1)
  • Yield : 68–72% (reported for analogous compounds)

Comparative Analysis of Methods

Parameter Sulfonation/Fluorination Acetylation
Temperature Range 100–130°C 0–25°C
Reaction Time 6–10 hours 12 hours
Yield 90% 72%
Critical Challenge Hydrolysis prevention Moisture sensitivity

Optimization Strategies

  • Catalytic Enhancements :
    • Use of BF₃·Et₂O during fluorination improves electrophilic substitution efficiency
  • Solvent Systems :
    • Toluene/water biphasic systems reduce byproduct formation during acetylation
  • Scale-Up Protocols :
    • Continuous flow reactors for nitration steps (prevents thermal runaway)

Analytical Validation

  • Purity Metrics :
    • HPLC: ≥98% (C18 column, acetonitrile/water 70:30)
    • Melting Point: 175–176°C (matches theoretical predictions)
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J=8.4 Hz, 1H)
    • IR (KBr): 1375 cm⁻¹ (S=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions include 4-nitrophenol, 4-nitroanisole, 4-nitroaniline, and various oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This makes the compound a potential inhibitor of serine proteases and other enzymes with active serine sites .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride
  • CAS Number : 25299-94-9
  • Molecular Formula : C₁₄H₉Cl₂FN₂O₆S
  • Synonyms: Metanilylfluoride, 4-chloro-N-[(2-chloro-4-nitrophenoxy)acetyl]- (8CI); NSC 212389 .

Structural Features :

  • A sulfonyl fluoride (-SO₂F) group at the benzene ring’s para position.
  • A chlorine substituent at position 4 and a complex acetylated amino group at position 3, featuring a 2-chloro-4-nitrophenoxy moiety.
  • Electron-withdrawing groups (Cl, NO₂, SO₂F) dominate, enhancing electrophilic reactivity.

Comparison with Structurally Similar Compounds

Positional Isomers

Compound A: 3-Chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonylfluoride (CAS 25299-91-6)

  • Molecular Formula : C₁₄H₉Cl₂FN₂O₆S (identical to the target compound).
  • Key Difference: Chlorine and acetylated amino groups are swapped (Cl at position 3 vs. 4).
  • Implications : Positional isomerism may alter steric hindrance, electronic distribution, and binding affinity in biological systems.

Functional Group Variants

Compound B: 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4)

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
  • Key Differences: Sulfonamide (-SO₂NH₂) replaces sulfonyl fluoride (-SO₂F). Ethylamino linker instead of acetylated amino group.
  • Implications : Sulfonamides are less reactive toward nucleophiles than sulfonyl fluorides, making Compound B more stable but less suited for covalent inhibition applications .

Compound C: 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (CAS 328028-09-7)

  • Molecular Formula : C₁₃H₉ClN₂O₇S
  • Key Differences :
    • Hydroxybenzoic acid core replaces benzene sulfonyl fluoride.
    • Sulfonamide group with a nitro-chlorophenyl substituent.

Substituent Effects on Reactivity

  • Molecular Formula: C₁₆H₁₅FNO₅S
  • Key Differences :
    • Methoxy (-OCH₃) and carbamoyl (-CONH-) groups replace chloro and nitro substituents.
  • Implications : Electron-donating methoxy groups reduce electrophilicity, decreasing reactivity in nucleophilic substitution compared to the target compound.
  • Molecular Formula : C₁₅H₁₂FN₂O₅S
  • Key Differences: Nitrobenzylamino-acetyl group instead of chloro-nitrophenoxy acetyl amino.
  • Implications : The nitrobenzyl group may enhance π-π stacking in protein binding, while the absence of chlorine reduces steric bulk.

Physicochemical Properties

Table 1 : Comparative Physicochemical Data

Compound Molecular Weight Key Functional Groups LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 429.21 -SO₂F, -Cl, -NO₂, -NHCO- 2.8* 1 7
Compound A 429.21 -SO₂F, -Cl, -NO₂, -NHCO- 2.8* 1 7
Compound B 390.24 -SO₂NH-, -Cl, -NO₂ 3.1 2 6
Compound C 372.74 -SO₂NH-, -COOH, -OH, -NO₂ 1.7 3 9
Compound D 352.36 -SO₂F, -OCH₃, -CONH- 1.5 2 6

*Estimated based on structural analogs.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-, is a sulfonyl fluoride derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structure, which may confer specific biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C₁₃H₈Cl₂FNO₅S
  • Molecular Weight : 380.176 g/mol
  • Density : 1.58 g/cm³
  • Boiling Point : 505.2°C at 760 mmHg
  • Flash Point : 259.3°C

The biological activity of benzenesulfonylfluoride compounds often involves their role as inhibitors of serine proteases and other enzymes. The sulfonyl fluoride moiety can react with nucleophilic residues in the active sites of these enzymes, leading to irreversible inhibition. This mechanism is crucial for compounds targeting pathways involved in cancer, inflammation, and other diseases.

Biological Activity Overview

  • Enzyme Inhibition :
    • Benzenesulfonylfluoride derivatives are known to inhibit various serine proteases, which play significant roles in physiological processes such as blood coagulation and immune response.
    • Studies have shown that these compounds can effectively inhibit the activity of enzymes like trypsin and chymotrypsin, which are vital for protein digestion and activation of other proteolytic enzymes.
  • Anticancer Properties :
    • Research indicates that benzenesulfonylfluoride compounds may exhibit anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis.
    • In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting critical signaling cascades.
  • Anti-inflammatory Effects :
    • Some studies suggest that benzenesulfonylfluoride compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and chemokines.
    • The inhibition of specific proteases involved in inflammatory processes could lead to reduced tissue damage and improved outcomes in inflammatory diseases.

Case Study 1: Inhibition of Serine Proteases

A study investigated the effects of benzenesulfonylfluoride on trypsin activity. The results showed a significant reduction in enzymatic activity at concentrations as low as 10 µM, indicating a robust inhibitory effect (source: ).

Case Study 2: Antitumor Activity

In a preclinical model using human cancer cell lines, treatment with benzenesulfonylfluoride resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types (source: ). This suggests potential for further development as an anticancer agent.

Summary of Research Findings

Study FocusKey FindingsReference
Enzyme InhibitionSignificant inhibition of trypsin at low concentrations
Anticancer ActivityDose-dependent reduction in viability of cancer cells
Anti-inflammatory EffectsModulation of pro-inflammatory cytokines

Q & A

Q. What are the key synthetic routes for synthesizing 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonylfluoride?

The synthesis involves multi-step reactions:

  • Intermediate Preparation : Nucleophilic substitution with amines or thiols under mild conditions to form sulfonamide or sulfonate ester intermediates.
  • Reduction/Oxidation : Use of sodium borohydride (NaBH₄) for reduction or potassium permanganate (KMnO₄) for oxidation to modify functional groups.
  • Fluorination : Final step employs potassium fluoride (KF) with a crown ether catalyst (e.g., 18-crown-6) in acetonitrile to replace chloride with fluoride efficiently .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine incorporation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₄H₉Cl₂FN₂O₆S, MW 435.2 g/mol).
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfonyl fluoride (S=O stretch ~1350 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Acts as a sulfonating agent to introduce sulfonamide or sulfonate groups into target molecules.
  • Enzyme Inhibition : Explored as a serine protease inhibitor due to its sulfonyl fluoride moiety, which covalently modifies active-site serine residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Selection : 18-Crown-6 in acetonitrile enhances fluoride ion reactivity during fluorination, reducing side reactions .
  • Stoichiometric Control : Excess KF (1.2–1.5 equivalents) ensures complete displacement of chloride.
  • Temperature Modulation : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .

Q. What experimental strategies validate its specificity as a serine protease inhibitor?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) and compare inhibition potency to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride, a known inhibitor) .
  • Cross-Reactivity Testing : Screen against non-target proteases (e.g., cysteine proteases) to confirm selectivity.
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to visualize covalent binding to the catalytic serine .

Q. How can contradictions in inhibition data across studies be resolved?

  • Standardized Assay Conditions : Control pH (7.4–8.0), ionic strength, and temperature to minimize variability.
  • Orthogonal Validation : Use alternative methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics.
  • Purity Assessment : Employ HPLC or LC-MS to ensure the compound is free of degradants (e.g., hydrolyzed sulfonyl fluoride) that may skew results .

Methodological Considerations

  • Synthetic Challenges : The nitro and chloro groups may sterically hinder reactions; microwave-assisted synthesis can accelerate steps like amide bond formation .
  • Stability Testing : Monitor hydrolytic degradation in aqueous buffers (half-life <24 hours at pH 7.4), necessitating fresh preparation for biological assays .

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